4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylicacid
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Overview
Description
4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylic acid is a chemical compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (BOC) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in acetonitrile solution using 4-dimethylaminopyridine as the base .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes . The use of these systems ensures better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine group protected by the BOC group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new benzodiazepine derivatives.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The BOC group serves as a protecting group for the amine, allowing for selective reactions at other functional groups. Upon deprotection, the amine can interact with various biological targets, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
N-(tert-butoxycarbonyl)-4-(dihydroxyboryl)-L-phenylalanine: This compound also contains the BOC protecting group and is used in similar synthetic applications.
(S)-2-[(tert-butoxycarbonyl)amino]-3-(1-trityl-1H-imidazol-4-yl)propanamido-2-methylpropanoic acid: Another compound with the BOC group, used in peptide synthesis.
Uniqueness
4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylic acid is unique due to its benzodiazepine core structure, which imparts specific pharmacological properties. The presence of the BOC group allows for selective protection and deprotection, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C15H20N2O4 |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,3,5-tetrahydro-1,4-benzodiazepine-6-carboxylic acid |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-7-16-12-6-4-5-10(13(18)19)11(12)9-17/h4-6,16H,7-9H2,1-3H3,(H,18,19) |
InChI Key |
BOJUVIGMOGYDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=CC=CC(=C2C1)C(=O)O |
Origin of Product |
United States |
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